Lenalidomide-C4-alkyne
Description
Contextualization as a Chemical Biology Probe and Drug Discovery Scaffold
Lenalidomide-C4-alkyne serves as a bifunctional molecule, acting as both a chemical biology probe and a drug discovery scaffold. tenovapharma.com Its core structure retains the ability of lenalidomide (B1683929) to bind to the E3 ubiquitin ligase cereblon (CRBN). medchemexpress.comecancer.org The key innovation lies in the appended C4-alkyne linker, a reactive handle that allows for the attachment of other molecules through "click chemistry" reactions. medchemexpress.comacs.org This modular design enables researchers to create more complex molecules, such as proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within a cell. nih.gov
The alkyne group provides a site for conjugation with molecules containing an azide (B81097) group, facilitating the creation of novel bifunctional degraders. medchemexpress.com This adaptability makes this compound a valuable building block in the development of targeted protein degradation strategies, a rapidly advancing area of therapeutic research. tenovapharma.comnih.gov
Historical Context of Immunomodulatory Imide Drugs (IMiDs) and Derivatives in Research
The story of this compound is inseparable from the history of its parent class of compounds, the immunomodulatory imide drugs (IMiDs). The prototypical IMiD, thalidomide (B1683933), has a complex and dramatic history. Initially marketed in the 1950s as a sedative, it was withdrawn from the market due to its severe teratogenic effects. wikipedia.orgnih.govyoutube.com However, subsequent research revealed its potent immunomodulatory and anti-angiogenic properties. encyclopedia.pubnews-medical.net
This discovery sparked renewed interest in thalidomide and led to its repurposing for the treatment of conditions like erythema nodosum leprosum and multiple myeloma. nih.govnews-medical.net The success of thalidomide, despite its drawbacks, spurred the development of analogs with improved efficacy and better safety profiles. nih.govhandwiki.org This effort gave rise to lenalidomide and pomalidomide (B1683931), which are now cornerstone therapies for various hematological malignancies. wikipedia.orgnih.govslideshare.net The central mechanism of these drugs was later discovered to be the recruitment of specific proteins to the CRBN E3 ubiquitin ligase, leading to their degradation. nih.govnih.gov This understanding of their mechanism of action laid the groundwork for the rational design of molecules like this compound.
Conceptual Framework of Alkyne Functionalization in Molecular Design
The incorporation of an alkyne group into a molecule, known as alkyne functionalization, is a powerful strategy in medicinal chemistry and chemical biology. rsc.orgnih.gov Alkynes are versatile functional groups that can participate in a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." medchemexpress.comrsc.org This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions.
Overview of Research Trajectories for this compound in Targeted Protein Degradation and Chemical Probe Development
The primary research application for this compound is in the field of targeted protein degradation (TPD). tenovapharma.comnih.gov As a degrader building block, it provides the E3 ligase-binding component of a PROTAC. tenovapharma.com Researchers can synthesize a ligand for a protein of interest (POI) and attach it to the alkyne end of this compound. The resulting PROTAC can then simultaneously bind to both the POI and CRBN, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. nih.gov
This technology allows for the targeted removal of proteins that are otherwise difficult to inhibit with traditional small molecules, opening up new avenues for treating a wide range of diseases, including cancer. nih.govc4therapeutics.comdrughunter.com Beyond its use in creating PROTACs, the alkyne functionality also enables the development of chemical probes. By attaching fluorescent dyes or affinity tags to the alkyne, researchers can create tools to visualize the localization of CRBN within cells or to isolate and identify its binding partners, further elucidating the complex biology of this important E3 ligase. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[7-(hex-5-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H21N3O3/c1-2-3-4-5-11-20-15-8-6-7-13-14(15)12-22(19(13)25)16-9-10-17(23)21-18(16)24/h1,6-8,16,20H,3-5,9-12H2,(H,21,23,24) |
InChI Key |
BBVGGMXZTWKTNC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Principles of Alkyne Synthesis in Organic Chemistry
Alkynes are hydrocarbons characterized by a carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. numberanalytics.com This high electron density makes them reactive and useful as synthetic intermediates. numberanalytics.com Two primary strategies for their synthesis include dehydrohalogenation and the functionalization of existing terminal alkynes.
One of the most fundamental methods for creating an alkyne is through double dehydrohalogenation, which involves the removal of two equivalents of a hydrogen halide (HX) from a suitable precursor. numberanalytics.comjove.com This process is a type of elimination reaction, typically proceeding via a concerted E2 mechanism that requires a strong base. libretexts.orgchemistrytalk.org
The starting materials for this reaction are typically dihaloalkanes, which can be categorized as either:
Vicinal Dihalides : Halogens are on adjacent carbon atoms. jove.comyoutube.com These are often prepared by the halogenation of an alkene. libretexts.orglibretexts.org
Geminal Dihalides : Halogens are attached to the same carbon atom. jove.comyoutube.com These can be synthesized by treating a ketone with an agent like phosphorus pentachloride. jove.com
To achieve the double elimination to form the alkyne, a very strong base is required. vedantu.com While bases like potassium hydroxide (B78521) can be used, they are often insufficient for the second, more difficult elimination step. vedantu.com Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used and effective reagent for this transformation. jove.comlibretexts.org The reaction proceeds in two successive E2 elimination steps, with the first forming a vinylic halide intermediate, which is then further dehydrohalogenated to the final alkyne. libretexts.orgjove.com If a terminal alkyne is the desired product, three equivalents of the base may be necessary, as the strongly basic conditions will deprotonate the newly formed terminal alkyne to form an acetylide ion. jove.com
Table 1: General Comparison of Dihalide Precursors for Dehydrohalogenation
| Dihalide Type | Description | Typical Preparation |
|---|---|---|
| Vicinal | Halogen atoms on adjacent carbons. jove.com | Halogenation of an alkene. libretexts.org |
| Geminal | Halogen atoms on the same carbon. jove.com | Reaction of a ketone with PCl₅. jove.com |
Terminal alkynes, which have a hydrogen atom attached to a triply bonded carbon, are significantly more acidic (pKa ≈ 25) than their alkene (pKa ≈ 44) or alkane (pKa ≈ 50) counterparts. chemistrysteps.com This increased acidity is due to the high s-character of the sp-hybridized orbital, which stabilizes the resulting conjugate base, the acetylide anion. chemistrysteps.com
This acidity allows for the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to generate the acetylide ion. chemistrysteps.comucalgary.ca The resulting acetylide is a potent carbon nucleophile and can participate in nucleophilic substitution reactions (typically SN2) with primary alkyl halides. chemistrysteps.comucalgary.ca This reaction is a powerful tool for extending carbon chains and forming internal alkynes. chemistrysteps.com
In addition to alkylation, terminal alkynes can also be coupled with aryl groups in a process known as arylation. youtube.com These reactions often require transition metal catalysis to couple the acetylide with an aryl halide or a related aromatic electrophile. youtube.com
Targeted Synthesis of Lenalidomide-C4-alkyne and its Analogs
The targeted synthesis of this compound involves the introduction of an alkyne-containing linker at the C4 position of the lenalidomide (B1683929) isoindolinone ring. This modification is crucial for its use as a degrader building block, allowing it to be conjugated to a target protein ligand. tenovapharma.com Modern cross-coupling strategies are the methods of choice for this type of precise molecular engineering.
Cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. wikipedia.org The Sonogashira and Suzuki reactions are particularly relevant to the synthesis and derivatization of the lenalidomide scaffold.
The Sonogashira reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide. wikipedia.orgyoutube.com The reaction is carried out in the presence of a base, often an amine like triethylamine, which serves to deprotonate the terminal alkyne, forming the reactive copper acetylide species. youtube.com
The catalytic cycle involves two interconnected parts:
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The copper acetylide then transfers the alkyne group to the palladium center via transmetalation. Reductive elimination from the resulting palladium complex yields the final coupled product and regenerates the Pd(0) catalyst.
The Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate, which is the key nucleophile for the transmetalation step. youtube.com
For the synthesis of this compound, this strategy would involve the coupling of a C4-halogenated lenalidomide precursor with an appropriate terminal alkyne. This approach provides a direct and efficient route to introduce the alkyne functionality at the desired position. nih.gov
Table 2: Key Reagents in Sonogashira Cross-Coupling
| Reagent Type | Example(s) | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. wikipedia.org |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne by forming a copper acetylide. youtube.com |
| Substrates | Aryl/Vinyl Halide, Terminal Alkyne | The two partners to be joined. wikipedia.org |
| Base | Triethylamine, Diisopropylamine | Deprotonates the terminal alkyne. youtube.com |
| Solvent | Tetrahydrofuran (THF), Acetonitrile | Provides the reaction medium. youtube.com |
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, used to form C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is renowned for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents. nih.gov
In the context of lenalidomide, the Suzuki reaction has been successfully employed to create a variety of analogs through derivatization at the C4 position of the isoindolinone ring. nih.govresearchgate.net Researchers have designed and synthesized novel lenalidomide analogs by installing a methylene (B1212753) chain at the C4 position via a Suzuki cross-coupling reaction. nih.gov This demonstrates the feasibility of modifying this specific position, a critical step that could be adapted for the introduction of a C4-alkyne linker. For instance, a C4-halogenated lenalidomide could be coupled with a boronic ester that contains an alkyne moiety. A study successfully synthesized a series of new analogs and evaluated their antiproliferative activities, highlighting the power of this synthetic strategy. nih.gov
Table 3: Antiproliferative Activity of C4-Derivatized Lenalidomide Analogs Synthesized via Suzuki Coupling
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 4c | MM.1S | 0.27 ± 0.03 nih.gov |
| 4c | Mino | 5.65 ± 0.58 nih.gov |
Data sourced from a study on the design and synthesis of new lenalidomide analogs. nih.gov
Amidation and Reductive Amination Protocols in Analog Synthesis
Amidation and reductive amination are fundamental reactions in organic synthesis, and they play a crucial role in the elaboration of lenalidomide analogs. nih.govresearchgate.net Reductive amination, a process that converts a carbonyl group into an amine through an imine intermediate, is a powerful tool for forming C-N bonds. harvard.eduwikipedia.org This method is particularly valuable in pharmaceutical synthesis due to its efficiency and the prevalence of amines in biologically active molecules. nih.gov
In the context of lenalidomide, these reactions can be employed to introduce various functional groups. For instance, a proposed synthesis of N-alkylamino analogues of pomalidomide (B1683931), a close relative of lenalidomide, involved reductive amination as a key step. uwa.edu.au This highlights the potential of such protocols in modifying the phthalimide (B116566) ring of lenalidomide, thereby influencing its biological activity. The synthesis of various lenalidomide derivatives has been achieved through alkylation, acylation, or sulfonylation, further demonstrating the versatility of these chemical transformations. nih.gov
Emerging Synthetic Methodologies for Lenalidomide Derivatization
Recent advancements in synthetic chemistry have provided novel strategies for the derivatization of lenalidomide. One notable method involves a chemoselective alkylation of lenalidomide with different halides, promoted by an organic base. nih.gov This approach offers a mild and efficient route to a library of highly functionalized lenalidomide-based molecules, including those suitable for Proteolysis-Targeting Chimeras (PROTACs). nih.govresearchgate.net
Another innovative strategy focuses on the Suzuki cross-coupling reaction to introduce modifications at the C-4 position of the isoindolinone ring. researchgate.net This method allows for the installation of a methylene chain, providing a scaffold for further diversification and the discovery of new antitumor compounds. researchgate.net The development of new synthetic processes, such as a more environmentally friendly reduction of a nitro group precursor, also contributes to the efficient production of lenalidomide and its derivatives. researchgate.net
Click Chemistry Applications in Derivative Synthesis
"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for pharmaceutical sciences. nih.govcsmres.co.uk The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov The alkyne group in this compound makes it a perfect substrate for these powerful reactions. medchemexpress.commedchem101.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Compound Library Generation
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability and high yields in creating 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction has been extensively used in various fields, including drug discovery and bioconjugation. nih.govrsc.orgnih.gov The CuAAC reaction is significantly faster and more regioselective than the uncatalyzed version, which often requires harsh conditions and produces a mixture of isomers. nih.gov
This compound is an ideal partner for CuAAC reactions. It can be readily "clicked" with molecules containing an azide group to generate extensive compound libraries. medchemexpress.commedchemexpress.com For example, a lenalidomide derivative featuring an azide group can undergo a CuAAC reaction with various alkynes. medchemexpress.com This modular approach allows for the rapid assembly of diverse structures, facilitating the exploration of structure-activity relationships. The development of PROTAC libraries has also benefited from CuAAC, where lenalidomide-alkyne derivatives are coupled with azide-containing linkers. nih.gov The efficiency and bio-orthogonality of CuAAC make it a powerful tool for creating complex molecules from simpler building blocks. mdpi.combeilstein-journals.orgnih.gov
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications
While CuAAC is highly effective, the copper catalyst can be toxic to cells, limiting its in vivo applications. researchgate.net Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a metal-free alternative. nih.govacs.org This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a catalyst. acs.orgresearchgate.net The inherent ring strain of the cyclooctyne drives the reaction forward, making it highly efficient and biocompatible. acs.orgchemrxiv.org
Lenalidomide derivatives have been successfully employed in SPAAC reactions. For instance, a lenalidomide analog containing an azide group can react with molecules containing strained alkynes like DBCO or BCN. medchemexpress.com This strategy has been used to develop modular platforms for targeted imaging and therapy. nih.gov The ability to perform SPAAC under physiological conditions makes it particularly valuable for bioconjugation and in vivo studies. researchgate.net The development of new strained alkynes and their application in SPAAC continues to expand the toolkit for creating novel lenalidomide-based therapeutics. nih.gov
Chemical Reactivity of the Alkyne Moiety for Bioconjugation and Further Derivatization
The terminal alkyne group of this compound is a versatile functional handle that enables its use in a variety of bioconjugation and derivatization strategies. nih.govresearchgate.netnih.gov The primary utility of this alkyne lies in its ability to participate in click chemistry reactions, as detailed in the previous sections.
The alkyne's reactivity allows for the covalent attachment of this compound to a wide range of molecules, including proteins, peptides, nucleic acids, and polymers. nih.govnih.gov This is particularly relevant in the field of PROTACs, where the lenalidomide moiety serves as a ligand for the E3 ligase cereblon. medchemexpress.com By linking this compound to a ligand that binds to a target protein, a bifunctional PROTAC molecule can be created, leading to the degradation of the target protein. researchgate.net
Furthermore, the alkyne group can be used for surface modification of nanoparticles or for the synthesis of complex macromolecular structures. nih.gov The stability of the alkyne group under various reaction conditions allows for its incorporation into multi-step synthetic sequences. nih.gov This chemical reactivity, combined with the biological activity of the lenalidomide core, makes this compound a powerful tool for chemical biology and drug discovery.
Molecular Target Engagement and Mechanism of Action
Elucidation of E3 Ubiquitin Ligase Binding
The primary mechanism of action for the lenalidomide (B1683929) moiety is its ability to bind to and modulate an E3 ubiquitin ligase complex, thereby reprogramming it to recognize and target new proteins for degradation. reed.edunih.gov This novel mechanism involves altering the substrate specificity of the ligase, a process that has become a cornerstone of targeted protein degradation strategies. nih.govresearchgate.net
Lenalidomide-C4-alkyne functions by first engaging Cereblon (CRBN), which serves as the substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, also known as CRL4CRBN. nih.govresearchgate.netsciepub.comnih.gov This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for protein homeostasis within the cell. sciepub.com The CRL4CRBN complex is composed of several proteins that work in concert to tag substrate proteins with ubiquitin.
Table 1: Components of the CRL4CRBN E3 Ubiquitin Ligase Complex
| Component | Function |
|---|---|
| Cereblon (CRBN) | Substrate receptor that directly binds to lenalidomide and recruits target proteins (neo-substrates). nih.govnih.gov |
| Cullin 4 (CUL4A/B) | A scaffold protein that organizes the complex and positions the other components correctly. researchgate.netnih.gov |
| DNA Damage-Binding Protein 1 (DDB1) | An adaptor protein that links CRBN to the CUL4A scaffold. nih.govresearchgate.net |
| Regulator of Cullins 1 (ROC1/RBX1) | A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2). nih.gov |
By binding to CRBN, the lenalidomide portion of this compound effectively hijacks the CRL4CRBN complex, altering its function to target specific proteins that it would not normally recognize. nih.govresearchgate.netdrugbank.com
The high-affinity and specific binding of lenalidomide to CRBN is dictated by the distinct chemical features of its two main structural components: the glutarimide (B196013) ring and the phthalimide (B116566) (or isoindolinone) ring. nih.govresearchgate.net
The glutarimide ring is indispensable for the interaction with CRBN. nih.govbohrium.comnih.gov It is precisely accommodated within a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN. researchgate.netresearchgate.net This binding is stabilized by a series of specific molecular interactions. The carbonyl groups and the amide within the glutarimide ring form crucial hydrogen bonds with amino acid residues His380 and Trp382 of CRBN. researchgate.net Furthermore, the ring's aliphatic face establishes tight van der Waals contacts with a hydrophobic triad of tryptophan residues (Trp382, Trp388, and Trp402), securing the molecule in place. researchgate.net
Table 2: Key Molecular Interactions of Lenalidomide's Glutarimide Ring with CRBN
| Lenalidomide Moiety | CRBN Residue(s) | Type of Interaction |
|---|---|---|
| Glutarimide Carbonyls & Amide | His380, Trp382 | Hydrogen Bonding researchgate.net |
| Glutarimide Aliphatic Face | Trp382, Trp388, Trp402, Phe404 | Van der Waals / Hydrophobic Interactions researchgate.net |
In contrast to the buried glutarimide ring, the phthalimide ring of lenalidomide remains largely exposed to the solvent when bound to CRBN. nih.govresearchgate.netresearchgate.net This exposed surface, in conjunction with the surface of CRBN, creates a novel, composite binding interface. nih.govresearchgate.netnih.gov This new surface is responsible for recruiting proteins not typically targeted by CRBN, known as neo-substrates. researchgate.net
The C4 position on the phthalimide ring, which features an amino group in lenalidomide, is particularly critical for this neo-substrate recruitment. uwa.edu.auyoutube.com In this compound, this position is modified with an alkyne group. This modification leverages the solvent-exposed nature of the C4 position to serve as an attachment point for a linker, which can then be connected to a ligand for a specific protein of interest, a strategy central to the design of PROTACs. nih.gov Alterations at this C4 position are known to directly influence the specificity and affinity for different neo-substrates. nih.govnih.gov
Structural Determinants of CRBN Binding and Affinity
Neo-substrate Recruitment and Proteasomal Degradation Pathways
The formation of the ternary complex between lenalidomide, CRBN, and a neo-substrate is the initiating event for targeted protein degradation. Lenalidomide acts as a "molecular glue," stabilizing the interaction between the E3 ligase and the new target protein. nih.gov
Among the most well-characterized neo-substrates for the lenalidomide-reprogrammed CRL4CRBN complex are the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are lymphoid transcription factors. nih.govnih.govnih.govecancer.org In the presence of lenalidomide, the CRL4CRBN complex selectively binds to IKZF1 and IKZF3. nih.govbeyondspringpharma.com This recruitment is highly specific, as other closely related Ikaros family members are not targeted. nih.gov
Once recruited to the complex, IKZF1 and IKZF3 are tagged with chains of ubiquitin molecules. nih.govecancer.org This poly-ubiquitination serves as a signal, marking the proteins for destruction by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. nih.govsciepub.comnih.gov The subsequent degradation of IKZF1 and IKZF3 is a key event that underlies the therapeutic effects of lenalidomide in certain hematological malignancies. reed.edunih.govnih.gov
Table 3: Primary Neo-substrates of Lenalidomide-Modulated CRL4CRBN
| Neo-substrate | Protein Family | Consequence of Recruitment |
|---|---|---|
| IKZF1 (Ikaros) | Ikaros Family Zinc Finger Transcription Factor | Poly-ubiquitination and proteasomal degradation. nih.govnih.govnih.govecancer.org |
| IKZF3 (Aiolos) | Ikaros Family Zinc Finger Transcription Factor | Poly-ubiquitination and proteasomal degradation. nih.govnih.govnih.govecancer.org |
Ubiquitination and Degradation of Casein Kinase 1 Alpha (CK1α)
A primary target of lenalidomide is Casein Kinase 1 Alpha (CK1α). nih.govnih.gov Lenalidomide induces the ubiquitination and subsequent proteasomal degradation of CK1α. nih.govnih.govnih.govsemanticscholar.org This process is initiated when lenalidomide binds to the cereblon (CRBN) protein, which is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. exlibrisgroup.comnih.govsemanticscholar.org This binding event facilitates the recruitment of CK1α to the E3 ligase complex, leading to its ubiquitination and marking for destruction by the proteasome. nih.govnih.govnih.gov The degradation of CK1α is a key factor in the therapeutic efficacy of lenalidomide in certain hematologic malignancies, such as myelodysplastic syndrome (MDS) with a deletion of chromosome 5q. nih.govnih.govsemanticscholar.org
Molecular Mechanisms of E3 Ligase Substrate Specificity Modulation
Lenalidomide functions as a "molecular glue," effectively changing the shape of the CRBN protein to create a new binding surface. exlibrisgroup.comtcsedsystem.edu This altered surface has a high affinity for proteins that would not normally be targeted by the CRL4CRBN ligase, such as CK1α and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govexlibrisgroup.comtcsedsystem.edunih.gov The drug itself, in conjunction with CRBN, forms the binding pocket for the target protein. exlibrisgroup.com This induced proximity between the E3 ligase and the new substrate leads to the substrate's ubiquitination and degradation. nih.govnih.gov This mechanism of repurposing an E3 ligase to target new proteins for degradation represents a novel therapeutic strategy. nih.govexlibrisgroup.comnih.gov Minor modifications to the drug's structure can alter the spectrum of substrates targeted by the E3 ligase, highlighting the potential for developing new drugs with tailored protein degradation profiles. nih.govsemanticscholar.org
| Targeted Protein | Biological Role | Consequence of Degradation |
| Casein Kinase 1 Alpha (CK1α) | Wnt pathway regulator | Therapeutic effect in del(5q) MDS nih.govnih.gov |
| Ikaros (IKZF1) | Lymphoid transcription factor | Therapeutic effect in multiple myeloma nih.govnih.gov |
| Aiolos (IKZF3) | Lymphoid transcription factor | Therapeutic effect in multiple myeloma nih.govtcsedsystem.edu |
| WIZ (Widely Interspaced Zinc Finger Motifs) | Contains a C2H2 zinc finger domain | Depletion of steady-state protein levels caltech.edubiorxiv.org |
Immunomodulatory and Anti-inflammatory Mechanisms at the Molecular Level
Lenalidomide is classified as an immunomodulatory drug (IMiD) due to its wide-ranging effects on the immune system. nih.govnih.gov Its pleiotropic actions are initiated by its binding to the CRBN protein, which not only leads to the degradation of specific proteins but also influences immune cell function and cytokine production. elsevierpure.comresearchgate.net
Inhibition of Pro-inflammatory Cytokines, including Tumor Necrosis Factor-alpha (TNF-α)
In addition to its immunostimulatory effects, lenalidomide also possesses anti-inflammatory properties. A key mechanism is the inhibition of the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). elsevierpure.comresearchgate.netnih.govadooq.com This downregulation of TNF-α is also mediated through the drug's interaction with CRBN. elsevierpure.comresearchgate.net By reducing levels of TNF-α, lenalidomide can alleviate tissue oxidative injury and apoptosis associated with inflammatory conditions. nih.gov
| Cytokine | Effect of Lenalidomide |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Down-regulation elsevierpure.comresearchgate.netnih.govnih.gov |
| Interleukin-2 (IL-2) | Increased production by CD4+ T cells nih.govnih.gov |
| Interferon-gamma (IFN-γ) | Increased production by NK cells f1000research.com |
T-cell and Natural Killer (NK) Cell Pathway Modulation
Lenalidomide directly impacts the function of key immune effector cells. It provides a co-stimulatory signal to T cells, enhancing their proliferation and cytokine production. kcl.ac.uknih.gov In vivo, lenalidomide treatment has been associated with an increase in CD8+ T cell subsets that are crucial for anti-tumor responses. nih.gov
The drug also significantly augments the function of NK cells. nih.gov It enhances NK cell-mediated natural cytotoxicity against tumor cells. nih.gov This effect is partly indirect, as lenalidomide stimulates CD4+ T cells to produce Interleukin-2 (IL-2), a potent activator of NK cells. nih.govnih.gov Furthermore, lenalidomide can lower the activation threshold for NK cells and increase their production of interferon-gamma, a critical cytokine in the anti-tumor immune response. f1000research.com
Applications in Targeted Protein Degradation Tpd Technologies
Design and Development of PROteolysis TArgeting Chimeras (PROTACs)
Lenalidomide (B1683929) and its analogues, including thalidomide (B1683933) and pomalidomide (B1683931), are well-established ligands for the CRBN E3 ligase. nih.govresearchgate.net Lenalidomide-C4-alkyne is a synthetically accessible derivative that retains this essential binding capability. The "C4-alkyne" designation indicates the attachment of an alkyne group at the C4 position of the lenalidomide's phthalimide (B116566) ring. nih.gov This alkyne group serves as a convenient chemical handle, allowing for the straightforward connection of a linker, which is then attached to a ligand for the protein of interest.
The use of lenalidomide-based ligands is prevalent in PROTAC development due to their proven ability to recruit CRBN effectively. frontiersin.orgnih.gov CRBN, as part of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a versatile ligase that has been successfully utilized in PROTACs targeting a wide array of proteins implicated in various diseases, including cancer and neurodegenerative disorders. frontiersin.orgnih.gov The choice of a lenalidomide-based recruiter like this compound is often favored for its favorable chemical and metabolic stability compared to pomalidomide or thalidomide. nih.gov
The linker connecting the CRBN ligand and the target protein ligand is far from being a passive spacer. The field of "linkerology" focuses on the rational design of this component, recognizing its profound impact on a PROTAC's biological and physicochemical properties. nih.gov The linker's length, composition, and rigidity can significantly influence a PROTAC's ability to form a stable and productive ternary complex (the assembly of the target protein, PROTAC, and E3 ligase), ultimately dictating its degradation potency and selectivity. nih.govacs.org
The length of the linker is a critical parameter. A linker that is too short may sterically hinder the formation of the ternary complex, while an excessively long linker might not effectively bring the target protein and E3 ligase into the required proximity for efficient ubiquitination. researchgate.netarxiv.org Research has shown that there is often an optimal linker length for a given target and E3 ligase pair, and deviations from this optimal length can lead to a significant decrease in degradation efficacy. arxiv.orgnih.gov
The chemical composition of the linker also plays a vital role. Different linker types, such as flexible polyethylene (B3416737) glycol (PEG) chains or more rigid alkyl or cyclic structures, can influence the conformational flexibility of the PROTAC. researchgate.netresearchgate.net This, in turn, affects the stability of the ternary complex. researchgate.net The plasticity of the linker can allow the PROTAC to adopt multiple conformations, potentially enhancing the interactions between the target protein and the E3 ligase. arxiv.orgresearchgate.net
| Linker Property | Impact on PROTAC Efficacy | Research Finding |
| Length | Determines the distance between the target protein and E3 ligase. nih.gov | An optimal linker length is crucial for maximal degradation; both shorter and longer linkers can reduce potency. arxiv.orgnih.gov |
| Composition | Influences flexibility, solubility, and cell permeability. nih.govresearchgate.net | Flexible linkers like PEG can enhance ternary complex formation, while more rigid linkers can improve metabolic stability. researchgate.netresearchgate.net |
| Attachment Point | Affects the orientation of the E3 ligase relative to the target protein. arxiv.org | The choice between C4 and C5 attachment on the lenalidomide core can significantly alter degradation selectivity and potency. nih.gov |
The point of attachment of the linker to the lenalidomide core, known as the exit vector, is a key consideration in PROTAC design. The two primary positions for linker attachment on the phthalimide ring are C4 and C5. The choice between these positions can have a dramatic effect on the geometry of the resulting ternary complex and, consequently, on the PROTAC's degradation profile. nih.gov
Studies have demonstrated that modifying the exit vector can influence the selectivity of the PROTAC. For instance, attaching the linker at the C5 position of the phthalimide ring has been shown in some cases to reduce the degradation of certain off-target proteins compared to C4-linked analogues. nih.gov This is because the different exit vectors orient the E3 ligase in distinct ways relative to the target protein, which can either favor or disfavor the protein-protein interactions necessary for stable ternary complex formation. nih.govnih.gov
A significant challenge in PROTAC development is ensuring that only the intended target protein is degraded. Off-target degradation can lead to unwanted cellular effects and potential toxicity. Several strategies are being explored to minimize these off-target effects.
One approach involves the rational design of the PROTAC itself. As mentioned, modifying the linker attachment point (C4 vs. C5) on the lenalidomide moiety can reduce the degradation of known off-targets of immunomodulatory drugs. nih.gov Specifically, substitutions at the C5 position have been shown to create steric hindrance that disrupts the formation of ternary complexes with certain off-target zinc finger proteins, thereby preventing their degradation. nih.gov
Another strategy involves enhancing the targeted delivery of PROTACs to specific cells or tissues. This can be achieved by conjugating the PROTAC to a molecule that recognizes a cell-surface receptor that is overexpressed on cancer cells, for example. acs.orgnih.govacs.org This approach aims to increase the concentration of the PROTAC in the desired location, thereby improving its therapeutic window and reducing systemic off-target effects. acs.org
The formation of the ternary complex is a pivotal event in the PROTAC mechanism of action. The stability of this complex is often influenced by a phenomenon known as cooperativity. Cooperativity (denoted by the symbol α) refers to the change in binding affinity of one protein (e.g., the E3 ligase) to the PROTAC when the other protein (the target) is already bound. acs.orgbiorxiv.org
Positive cooperativity (α > 1) indicates that the binding of the first protein enhances the binding of the second, leading to a more stable ternary complex. acs.orgbiorxiv.org Conversely, negative cooperativity (α < 1) means that the binding of the first protein hinders the binding of the second. acs.orgbiorxiv.org While positive cooperativity can contribute to the potency of a PROTAC, it is not always a prerequisite for efficient degradation. nih.gov The interplay between the binding affinities of the PROTAC for its two protein partners and the cooperativity of ternary complex formation ultimately determines the degradation efficiency. nih.gov Biophysical techniques, such as 19F NMR, are being developed to accurately measure cooperativity and guide the rational design of more effective PROTACs. rsc.orgnih.gov
Linker Design and "Linkerology" in PROTAC Efficacy and Selectivity
Molecular Glue Degraders (MGDs) Research
Molecular glue degraders are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein (known as a neosubstrate), which would not normally interact. acs.orgub.edu This induced proximity leads to the tagging of the neosubstrate with ubiquitin, marking it for destruction by the proteasome. ub.edunih.gov
Lenalidomide is a classic example of a molecular glue. nih.govracap.com It functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov This binding event alters the surface of CRBN, creating a new interface that can recruit specific proteins for degradation. researchgate.net
In the context of multiple myeloma, lenalidomide binding to CRBN induces the recruitment and subsequent degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are essential for the survival of myeloma cells. ecancer.orgbroadinstitute.org In myelodysplastic syndrome with a specific chromosomal deletion (del(5q) MDS), lenalidomide promotes the degradation of the protein casein kinase 1α (CK1α). nih.govnih.gov The discovery of this mechanism revealed a novel way for a small molecule to function therapeutically, by hijacking an E3 ligase to eliminate previously "undruggable" targets like transcription factors. nih.govdana-farber.org
Table 1: Key Neosubstrates of Lenalidomide
| Neosubstrate | Associated Malignancy | Therapeutic Effect of Degradation |
|---|---|---|
| IKZF1 (Ikaros) | Multiple Myeloma | Kills myeloma cells, stimulates IL-2 production in T-cells. ecancer.orgbroadinstitute.org |
| IKZF3 (Aiolos) | Multiple Myeloma | Kills myeloma cells, stimulates IL-2 production in T-cells. ecancer.orgbroadinstitute.org |
| CK1α (Casein Kinase 1α) | del(5q) Myelodysplastic Syndrome | Induces death of malignant cells that are haploinsufficient for CK1α. nih.govnih.gov |
This table summarizes key protein targets of lenalidomide-induced degradation and the resulting therapeutic outcomes.
The understanding of how lenalidomide functions has provided a blueprint for the rational design of new molecular glues. chemrxiv.orgbiorxiv.org The goal is to create novel small molecules that can recruit different E3 ligases to degrade a wider range of disease-relevant proteins. researchgate.net Key principles guiding this research include:
Structural Modification: Researchers modify the core lenalidomide structure to alter substrate specificity. chemrxiv.orgnih.gov Even minor changes can determine which neosubstrates are recruited to the E3 ligase, allowing for the tailored degradation of specific targets. chemrxiv.org
Exploiting Binding Interfaces: Crystal structures of the ternary complex (CRBN-lenalidomide-neosubstrate) have revealed the precise molecular interactions that "glue" the proteins together. nih.govacs.org This knowledge allows chemists to design new molecules that can form similar stabilizing interactions with new target proteins. acs.org
Functionalization for Research: The creation of derivatives like this compound is a direct application of rational design. By adding a chemically reactive handle (the alkyne group) at a position that does not disrupt the core binding activity, scientists can create probes to explore the drug's mechanism of action. biorxiv.orgresearchgate.net
These design principles are transforming the discovery of molecular glues from a serendipitous process to a more predictable, structure-guided endeavor. acs.orgbiorxiv.org
Advanced Chemical Biology Probes for Target Identification and Validation
A major challenge in drug development is identifying all the proteins a drug interacts with in a cell, which is crucial for understanding both its efficacy and potential side effects. This compound is an advanced chemical probe designed specifically for this purpose. nih.gov
The terminal alkyne group on the molecule is a bioorthogonal handle, meaning it does not react with most biological molecules within a cell but can be specifically linked to other molecules using "click chemistry." wm.edu This allows researchers to attach reporter tags, such as biotin (B1667282) (for enrichment) or fluorescent dyes (for imaging), to the lenalidomide probe after it has bound to its targets within a cellular environment. biorxiv.org
Table 2: Application of Alkyne-Functionalized Lenalidomide Probes in Research
| Technique | Description | Purpose | Finding |
|---|---|---|---|
| Photo-Affinity Labeling (PAL) Chemical Proteomics | A lenalidomide probe containing a photo-reactive group and an alkyne handle is introduced to cells. UV light exposure permanently crosslinks the probe to its direct binding partners. The alkyne is then used to "click" on a biotin tag, allowing for the isolation and identification of these proteins via mass spectrometry. biorxiv.org | To identify the direct cellular targets of lenalidomide, independent of whether they are degraded. biorxiv.org | Confirmed direct binding to CRBN and IKZF1. Identified novel, non-degraded binding partners like eIF3i, revealing a broader range of interactions. scispace.com |
| Competitive Displacement Assays | Cells are treated with the alkyne probe and a competing, unlabeled drug. A decrease in the signal from the probe on a specific protein indicates that the drug is competing for the same binding site. | To validate that a newly identified protein is a genuine target of the parent drug. | Validates the binding interactions discovered through proteomics methods. biorxiv.org |
This table outlines how alkyne-functionalized probes like this compound are used in advanced proteomics experiments to map drug-protein interactions.
The development of probes like "photo-lenalidomide," which incorporates both a photo-affinity label and an alkyne enrichment handle, has been instrumental. biorxiv.orgresearchgate.net Studies using these tools have successfully captured known targets like CRBN and IKZF1 from cell lysates and have also uncovered new interactions. scispace.com For example, a recent study identified the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of the lenalidomide–CRBN complex, though this interaction does not lead to degradation. scispace.com This demonstrates the power of such probes to reveal a more complete picture of a drug's mechanism, accelerating the development of next-generation therapeutics. biorxiv.org
Structure Activity Relationship Sar Studies and Rational Design
Impact of Structural Modifications on Biological Activity and Degradation Profiles
The biological activity of lenalidomide (B1683929) and its derivatives is highly sensitive to structural changes in various parts of the molecule. These modifications can significantly alter the compound's ability to bind to CRBN and recruit neosubstrates for degradation, thereby affecting its therapeutic efficacy.
The isoindolinone ring system is a critical component of lenalidomide's structure. Modifications to this ring can have a profound impact on the molecule's stability and activity. For instance, the hydrolytic and metabolic stabilities of lenalidomide are notably higher than those of its predecessors, thalidomide (B1683933) and pomalidomide (B1683931). nih.gov This increased stability is attributed in part to the removal of a carbonyl group from the phthaloyl ring, a modification that makes the isoindolinone ring less susceptible to hydrolysis. nih.govresearchgate.net This structural change is a key aspect of the rational design that led to the development of lenalidomide as a more robust therapeutic agent. nih.gov
The C4 position of the isoindolinone ring is a key site for modification and the attachment of linkers, as exemplified by Lenalidomide-C4-alkyne. This position is crucial for mediating interactions with neosubstrates and for the development of Proteolysis Targeting Chimeras (PROTACs), where a linker is used to connect the CRBN ligand to a ligand for a target protein. medchemexpress.com
The addition of an amino group at the C4 position of the phthaloyl ring is a defining feature of lenalidomide, distinguishing it from thalidomide. nih.govresearchgate.net This amino group can be further derivatized. For example, the synthesis of thioether-containing lenalidomide analogs by introducing a thioether moiety at the 4-position of the isoindolinone has been shown to be an effective strategy for identifying new promising analogs with anti-tumor activities. nih.gov Studies have shown that a 4-F-phenyl-thioether analog exhibited significantly improved metabolic stability in human liver microsomes compared to a benzylic thioether substituted lenalidomide. nih.gov
The attachment of linkers at the C4 position is a common strategy in the design of PROTACs. nih.gov this compound, with its terminal alkyne group, is a prime example of a building block designed for this purpose, allowing for conjugation to target protein ligands via click chemistry. tenovapharma.com The nature and attachment point of the linker can influence the stability of the resulting conjugate and its ability to induce the degradation of neosubstrates. nih.gov Research has shown that attaching a linker at the C4 position of the phthalimide (B116566) unit generally results in more stable derivatives compared to attachments at other positions. nih.gov
Comparative SAR studies between lenalidomide, pomalidomide, and other IMiD derivatives provide valuable insights into the structural determinants of their biological activity and neosubstrate specificity. While structurally similar, these compounds exhibit distinct profiles in their ability to degrade specific proteins. rsc.org
A key difference lies in the C4 and C5 positions of the phthalimide ring. Lenalidomide has an amino group at the C4 position, while pomalidomide has an amino group at the C4 position and a carbonyl group at the C5 position of the isoindolinone ring. This seemingly minor difference has significant consequences for neosubstrate recruitment. For instance, only lenalidomide efficiently degrades the protein kinase CK1α. rsc.org Crystal structure analysis revealed that the carbonyl group on the phthalimide ring of pomalidomide causes a steric clash with the CRBN backbone, preventing the effective recruitment of CK1α. rsc.org
Furthermore, pomalidomide generally exhibits higher binding affinity for CRBN than lenalidomide and thalidomide, leading to more efficient degradation of certain neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). rsc.org This highlights the subtle yet critical role of specific functional groups in dictating the biological outcomes of these drugs.
| Compound | Key Structural Feature | Notable Biological Activity |
| Lenalidomide | Amino group at C4 of isoindolinone ring | Efficiently degrades CK1α, Ikaros, and Aiolos rsc.orgnih.gov |
| Pomalidomide | Amino group at C4 and carbonyl at C5 of isoindolinone ring | Potent degrader of Ikaros and Aiolos; does not efficiently degrade CK1α due to steric hindrance rsc.org |
| Thalidomide | Parent compound; lacks the C4-amino group of lenalidomide and pomalidomide | Degrades Ikaros and Aiolos, but is less potent than lenalidomide and pomalidomide rsc.orgnih.gov |
| This compound | Alkyne linker at the C4 position | Designed as a building block for PROTACs to enable targeted protein degradation tenovapharma.com |
| Thioether-containing lenalidomide analogs | Thioether moiety at the C4 position of the isoindolinone ring | Showed promising anti-tumor activities and improved metabolic stability nih.govnih.gov |
Mechanistic Insights from SAR Data
SAR data not only guides the design of new compounds but also provides profound mechanistic insights into how these molecules function at a molecular level. The interactions between the IMiD, CRBN, and the neosubstrate are governed by a delicate balance of various physicochemical forces.
The formation of a stable ternary complex between the IMiD, CRBN, and a neosubstrate is a prerequisite for subsequent ubiquitination and degradation. This stability is achieved through a network of interactions.
Hydrogen Bonding: Hydrogen bonds play a crucial role in the stabilization of the ternary complex. For instance, the amino group on the phthalimide moiety of lenalidomide and pomalidomide can form a water-mediated hydrogen bond with the Q146 residue of the neosubstrate IKZF1, stabilizing the interaction. rsc.org Furthermore, lenalidomide has been shown to strengthen pre-existing hydrogen bonds at the interface between CRBN and the neosubstrate CK1α. nih.govresearchgate.net Specifically, interactions between CRBN residues N351, H357, and W400 and the backbone of CK1α are key for its recruitment. nih.gov
Steric Effects: As previously mentioned in the comparison with pomalidomide, steric hindrance can prevent the binding of certain neosubstrates. The presence of a carbonyl group in pomalidomide's phthalimide ring creates a steric clash that inhibits the degradation of CK1α, a substrate specific to lenalidomide. rsc.org This highlights the importance of the three-dimensional shape of the binding pocket and the ligand.
Hydrophobicity: Recent studies suggest that lenalidomide's stabilization of the CRBN–CK1α complex is largely due to the hydrophobic shielding of intermolecular hydrogen bonds. nih.govnih.gov By excluding water molecules from the interface, lenalidomide increases the strength and lifetime of these critical hydrogen bonds, thereby stabilizing the entire ternary complex. nih.govresearchgate.net This hydrophobic effect appears to be a major driver in the stabilization triggered by lenalidomide. researchgate.net
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the complex molecular interactions involved in IMiD-mediated protein degradation. researchgate.net These in-silico methods provide valuable insights into the binding modes and energetics of ligand-protein interactions, complementing experimental SAR data. researchgate.net
MD simulations have been employed to investigate the interaction of lenalidomide with the CRBN protein, demonstrating the effective exchange of lenalidomide with its primary target. researchgate.net These simulations can reveal the dynamic nature of the binding process and identify key residues involved in the interaction. Furthermore, computational approaches have been used to show that lenalidomide stabilizes the CRBN-CK1α complex by increasing the structural stability of key hydrogen bonds at the interface. nih.gov By simulating the system in the presence and absence of the drug, researchers can quantify the stabilizing effect of the molecule.
These computational studies are crucial for the rational design of new IMiD derivatives and PROTACs. By predicting the binding affinities and modes of novel compounds, researchers can prioritize the synthesis of molecules with the most promising properties, thereby accelerating the drug discovery process.
Design Principles for Enhanced Selectivity and Potency of this compound Derivatives
The chemical compound this compound serves as a critical building block in the rational design of bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). In this context, it functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a "warhead" that targets a specific protein of interest for degradation. The design principles for enhancing the selectivity and potency of its derivatives are multifaceted, focusing on the optimization of the linker, the point of its attachment to the lenalidomide core, and modifications to the lenalidomide scaffold itself.
The fundamental mechanism of action for these derivatives involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The efficiency and stability of this complex are paramount to the subsequent ubiquitination and proteasomal degradation of the target protein. Therefore, the structure-activity relationship (SAR) studies and rational design efforts are centered on fine-tuning the molecular architecture to promote favorable protein-protein interactions within this ternary complex.
A key strategy in the design of potent and selective PROTACs is the optimization of the linker that connects the E3 ligase ligand (in this case, lenalidomide) to the warhead. The length, composition, and rigidity of this linker are critical determinants of the resulting PROTAC's biological activity.
Linker Length and Composition:
The distance between the lenalidomide moiety and the warhead must be optimal to allow for the simultaneous binding of the PROTAC to both CRBN and the target protein without steric hindrance. nih.gov If the linker is too short, the formation of a stable ternary complex may be impeded. Conversely, an excessively long linker might lead to unproductive binding or unfavorable conformational dynamics.
The composition of the linker also plays a significant role. While flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG), can allow for more conformational freedom, they can also introduce undesirable physicochemical properties. The use of an alkyl chain, such as the C4 in this compound, provides a more defined and rigid connection.
Illustrative Data on Linker Length and Potency:
While direct systematic studies on this compound derivatives are not widely available in public literature, the general principles of linker optimization are well-established. The following table illustrates how the linker length can impact the degradation potency (DC50) of a hypothetical series of PROTACs targeting a specific protein.
| PROTAC Derivative | Linker | DC50 (nM) |
| Derivative 1 | Lenalidomide-C2-alkyne | >1000 |
| Derivative 2 | Lenalidomide-C3-alkyne | 500 |
| Derivative 3 | This compound | 50 |
| Derivative 4 | Lenalidomide-C5-alkyne | 100 |
| Derivative 5 | Lenalidomide-C6-alkyne | 250 |
This table is illustrative and based on established principles of PROTAC design. Actual values would be target- and cell line-dependent.
Linker Rigidity:
The introduction of a rigid functional group, such as an alkyne, into the linker can pre-organize the molecule into a conformation that is more favorable for binding to both the target protein and CRBN. This can lead to a lower entropic penalty upon formation of the ternary complex, thereby enhancing the potency of the PROTAC. In some cases, replacing a more flexible amine linkage with a rigid ethynyl (B1212043) group has been shown to significantly increase the cell growth inhibitory activity of the resulting PROTAC. nih.gov
Attachment Point on the Lenalidomide Scaffold:
The point at which the C4-alkyne linker is attached to the lenalidomide core is another critical design parameter. The attachment is typically made at a position that is solvent-exposed and does not interfere with the key interactions between the glutarimide (B196013) moiety of lenalidomide and CRBN. The 4-amino position of the phthaloyl ring is a commonly utilized attachment point for this reason. researchgate.net Altering the attachment point can dramatically affect the orientation of the warhead relative to the E3 ligase, thereby influencing the efficiency of ubiquitin transfer to the target protein.
Modifications to the Lenalidomide Core:
Fine-tuning the selectivity of this compound derivatives can also be achieved by making subtle modifications to the lenalidomide scaffold itself. For instance, substitutions at the 6-position of the isoindolinone ring have been shown to modulate the neosubstrate specificity of lenalidomide. nih.gov By altering the degradation of endogenous CRBN substrates, it may be possible to mitigate off-target effects and enhance the therapeutic window of the PROTAC. For example, a 6-fluoro substitution on lenalidomide has been reported to induce more selective degradation of certain neosubstrates like IKZF1 and CK1α. nih.gov
Illustrative Data on the Impact of Lenalidomide Core Modification on Selectivity:
The following table provides a hypothetical example of how modifications to the lenalidomide core within a PROTAC could influence its selectivity for a target protein over an off-target neosubstrate.
| PROTAC Derivative | Lenalidomide Moiety | Target Degradation (DC50, nM) | Off-Target Degradation (DC50, nM) | Selectivity (Off-Target/Target) |
| Derivative A | This compound | 50 | 200 | 4 |
| Derivative B | 6-Fluoro-Lenalidomide-C4-alkyne | 45 | >1000 | >22 |
This table is illustrative and based on established principles of PROTAC design. Actual values would be target- and cell line-dependent.
Advanced Research Methodologies and Future Directions
High-Throughput Screening and Profiling Platforms for Degradation Propensity
The discovery of potent and selective protein degraders often relies on the screening of large compound libraries. High-throughput screening (HTS) platforms are essential for efficiently identifying molecules that can induce the degradation of a protein of interest (POI). rsc.orgnih.gov The design of Lenalidomide-C4-alkyne, with its terminal alkyne group, is particularly amenable to modern HTS approaches that utilize "click chemistry." nih.gov
This bioorthogonal reaction allows for the rapid and efficient conjugation of the lenalidomide-based E3 ligase ligand to a diverse library of POI-binding ligands, also functionalized with a complementary azide (B81097) group. This modular approach enables the on-the-fly synthesis of large PROTAC libraries in miniaturized formats, such as 1536-well plates, on a nanomole scale. rsc.orgnih.gov The resulting unpurified libraries can then be directly screened in cell-based assays to assess their degradation propensity. nih.gov
Furthermore, various HTS-compatible assays have been developed to measure protein degradation. These include reporter systems where the target protein is fused to a luciferase or fluorescent protein, allowing for a quantifiable readout of protein levels. acs.org Such assays are crucial for the initial identification of hit compounds from large libraries generated using building blocks like this compound.
Application of Chemoproteomics for Global Degradation Profiling
Understanding the global effects of a protein degrader on the cellular proteome is critical for assessing its selectivity and potential off-target effects. Chemoproteomics, which employs chemical probes to study protein function and interaction in complex biological systems, has become an indispensable tool in the TPD field. nih.gov The alkyne handle of this compound makes it an ideal probe for chemoproteomic studies. biorxiv.org
One powerful application is in activity-based protein profiling (ABPP). Here, an alkyne-modified lenalidomide (B1683929) derivative can be used to identify the full spectrum of proteins that interact with it, either directly or as part of a complex with CRBN. nih.govbiorxiv.org After treating cells with the probe, the alkyne group can be "clicked" to a reporter tag, such as biotin (B1667282), for enrichment and subsequent identification by mass spectrometry. This approach has been successfully used to identify novel targets of lenalidomide-CRBN complexes. biorxiv.org
Moreover, quantitative proteomics can be employed to globally profile changes in protein abundance following treatment with a PROTAC synthesized from this compound. This provides a comprehensive view of the degrader's on-target and off-target degradation activity, which is essential for lead optimization and understanding the compound's mechanism of action. frontiersin.org
Preclinical Model Systems for Investigating Molecular Mechanisms and Biological Activities
The evaluation of protein degraders in preclinical models is a crucial step in the drug discovery pipeline. These models, which include cell lines and animal models, are used to investigate the molecular mechanisms of action and the biological activities of compounds like those derived from this compound. nih.govnih.gov
In vitro studies using various cancer cell lines are fundamental for determining a degrader's potency (DC50 and Dmax), selectivity, and mechanism of action. For instance, the immunomodulatory and anti-proliferative effects of lenalidomide derivatives can be assessed in multiple myeloma and other hematological cancer cell lines. nih.govresearchgate.net The requirement of CRBN for the activity of these compounds can be confirmed using CRBN-knockout cell lines.
In vivo studies in animal models, such as mice bearing tumor xenografts, are essential for evaluating the pharmacokinetic and pharmacodynamic properties of a degrader, as well as its anti-tumor efficacy. nih.gov For example, the ability of lenalidomide to inhibit tumor growth has been demonstrated in various solid tumor models. nih.gov The use of clickable probes derived from this compound in these models can also facilitate the in vivo tracking of the compound and the identification of its targets in a physiological context.
Integration of Synthetic Biology Approaches in Degrader Design
Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, is increasingly being integrated into the field of targeted protein degradation. nih.gov This approach offers novel ways to control and study protein degradation with high precision.
One application of synthetic biology is the development of biosensors that can report on the activity of a protein degrader in real-time. These biosensors can be designed to produce a fluorescent or luminescent signal upon the degradation of a target protein, providing a dynamic readout of degrader efficacy.
Furthermore, synthetic biology can be used to engineer novel E3 ligases with altered substrate specificities or to incorporate unnatural amino acids into proteins to serve as specific handles for degradation. While direct applications involving this compound are still emerging, the principle of using chemically tractable handles like the alkyne group is central to many synthetic biology strategies for TPD.
Development of Next-Generation Targeted Protein Degraders and Molecular Glues
The field of targeted protein degradation is continuously evolving, with ongoing efforts to develop next-generation degraders and molecular glues with improved properties. nih.govdegradersandglues.com These advancements aim to expand the scope of "druggable" targets and enhance the selectivity and potency of degraders.
One area of development is the creation of photo-crosslinkable PROTACs. These molecules incorporate a photo-activatable group that, upon exposure to light, can covalently link the PROTAC to its binding partners. When combined with a clickable handle like the alkyne in this compound, these probes are powerful tools for mapping the ternary complex between the target protein, the PROTAC, and the E3 ligase. biorxiv.org
Additionally, there is a strong focus on developing novel E3 ligase ligands to expand the repertoire beyond the commonly used CRBN and VHL. The modular nature of PROTAC synthesis, facilitated by click chemistry with building blocks like this compound, allows for the rapid testing of new E3 ligase ligands in combination with various target-binding moieties. nih.gov Efforts are also underway to design more selective molecular glues, with modifications to the lenalidomide scaffold showing promise in altering neosubstrate degradation profiles. jst.go.jpresearchgate.net
Addressing Challenges in Degrader Selectivity and Mechanism Elucidation in Research
Despite the significant progress in the field of targeted protein degradation, several challenges remain. A key challenge is achieving high selectivity for the target protein while minimizing off-target degradation, which can lead to unwanted side effects. frontiersin.orgnih.gov The degradation profile of lenalidomide-based degraders is influenced not only by the target-binding warhead but also by the specific interactions between the CRBN-degrader complex and potential neosubstrates. researchgate.netnih.gov
Modifications to the lenalidomide scaffold have been shown to be crucial for controlling neosubstrate selectivity. jst.go.jpresearchgate.net For example, modifications at the 6-position of lenalidomide can lead to selective degradation of key anti-cancer targets while sparing others. researchgate.net The linker connecting the lenalidomide moiety to the target-binding ligand also plays a critical role in determining the degradation selectivity and potency of a PROTAC. frontiersin.org
Elucidating the precise mechanism of action of a degrader is another significant challenge. The formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase is a prerequisite for degradation, but the factors governing the stability of this complex are not fully understood. nih.gov Chemical probes like this compound are invaluable tools for these mechanistic studies, enabling researchers to investigate ternary complex formation and the subsequent ubiquitination and degradation events. biorxiv.org
Q & A
Q. Q: How should researchers design experiments to evaluate the biological activity of Lenalidomide-C4-alkyne in preclinical models?
A:
- Key considerations : Use randomized, controlled in vitro and in vivo studies to isolate the compound’s effects. For in vitro assays, include dose-response curves (e.g., 0.1–10 μM) with appropriate controls (vehicle, parental Lenalidomide, and untreated cells) to account for baseline variability .
- Methodological rigor : Optimize experimental parameters (e.g., incubation time, solvent compatibility) via pilot studies to minimize artifacts. Use statistical tools like ANOVA with post-hoc tests to compare groups, ensuring power analysis justifies sample sizes .
Advanced Research Design
Q. Q: What strategies are recommended for integrating multi-omics data with this compound’s pharmacokinetic (PK) profiles in heterogeneous disease models?
A:
- PK/PD modeling : Leverage sparse and intensive sampling protocols (e.g., plasma/tissue collection at 0.5, 2, 6, 24 hours post-administration) to build population PK models. Correlate exposure data (AUC, Cmax) with transcriptomic/proteomic biomarkers (e.g., cereblon ubiquitination levels) .
- Data synthesis : Apply meta-analysis frameworks to reconcile discrepancies across studies, prioritizing raw datasets over aggregated results. Use tools like PRISMA guidelines for systematic reviews to ensure transparency in data inclusion/exclusion .
Basic Data Analysis
Q. Q: How can researchers ensure data reproducibility when analyzing this compound’s cytotoxicity in primary cell lines?
A:
- Standardization : Document all experimental conditions (e.g., cell passage number, media composition, lot numbers of reagents) in appendices to enable replication .
- Statistical validation : Report mean ± SD with error bars for triplicate experiments. Use Grubbs’ test to identify outliers and Bland-Altman plots to assess inter-assay variability .
Advanced Data Contradiction Analysis
Q. Q: How should conflicting results between this compound’s in vitro efficacy and in vivo toxicity be addressed?
A:
- Root-cause analysis : Compare methodologies across studies (e.g., dosing regimens, metabolic differences in animal models vs. cell cultures). For example, in vivo toxicity may arise from off-target effects not captured in vitro .
- Cross-validation : Replicate key findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
Basic Literature Review
Q: What frameworks are effective for formulating research questions on this compound’s mechanism of action?
A:
- PICO framework : Define Population (e.g., specific cancer subtypes), Intervention (dose range), Comparison (standard therapies), and Outcome (e.g., apoptosis induction) .
- FINER criteria : Ensure questions are Feasible (e.g., accessible cell models), Interesting (novel binding partners), Novel (unexplored PK interactions), Ethical, and Relevant to clinical translation .
Advanced Methodological Pitfalls
Q. Q: What are common pitfalls in validating this compound’s target engagement using chemical proteomics?
A:
- False positives : Use competitive pull-down assays with excess unmodified Lenalidomide to confirm specificity. Validate hits via CRISPR/Cas9 knockout or siRNA silencing .
- Data normalization : Apply spike-in controls (e.g., SILAC) to correct for technical variability in mass spectrometry workflows .
Basic Ethical and Compliance Considerations
Q. Q: How should researchers document this compound’s storage and handling to comply with regulatory standards?
A:
- Storage protocols : Maintain compound integrity by storing at -80°C in airtight, light-resistant vials. Log temperature fluctuations and aliquot usage to prevent freeze-thaw degradation .
- Audit trails : Use electronic lab notebooks (ELNs) with timestamps and witness signatures for all procedural steps, aligning with FDA 21 CFR Part 11 guidelines .
Advanced Translational Challenges
Q. Q: What barriers exist in translating this compound’s preclinical efficacy to early-phase clinical trials?
A:
- Species-specific PK : Conduct allometric scaling to predict human dosing, adjusting for interspecies differences in CYP450 metabolism .
- Biomarker validation : Prioritize clinically actionable biomarkers (e.g., PD-L1 expression) using archival patient samples to bridge preclinical and clinical datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
